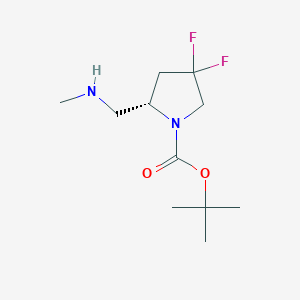

(S)-1-Boc-2-(methylaminomethyl)-4,4-difluoropyrrolidine

Descripción general

Descripción

(S)-1-Boc-2-(methylaminomethyl)-4,4-difluoropyrrolidine is a chiral compound that has garnered attention in the field of organic chemistry due to its unique structural features and potential applications. The compound consists of a pyrrolidine ring substituted with a Boc-protected amine group, a methylaminomethyl group, and two fluorine atoms at the 4-position. The presence of the Boc (tert-butoxycarbonyl) group provides protection to the amine functionality, making it easier to handle and manipulate in various chemical reactions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-Boc-2-(methylaminomethyl)-4,4-difluoropyrrolidine typically involves multiple steps, starting from readily available starting materials. One common approach is to begin with the synthesis of the pyrrolidine ring, followed by the introduction of the Boc-protected amine group and the methylaminomethyl group. The fluorine atoms are then introduced at the 4-position through a fluorination reaction.

Pyrrolidine Ring Formation: The pyrrolidine ring can be synthesized through a Mannich reaction, where an amine, formaldehyde, and a ketone are reacted to form the pyrrolidine ring.

Boc Protection: The amine group is protected using Boc anhydride in the presence of a base such as triethylamine.

Methylaminomethyl Group Introduction: The methylaminomethyl group can be introduced through a reductive amination reaction, where a suitable aldehyde is reacted with methylamine in the presence of a reducing agent.

Fluorination: The fluorine atoms are introduced using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods while ensuring safety, efficiency, and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the production process by providing better control over reaction conditions and minimizing the risk of side reactions.

Análisis De Reacciones Químicas

Table 1: Reaction Conditions for Fluorination

| Parameter | Value | Source |

|---|---|---|

| Reagent | DAST | |

| Solvent | DCM | |

| Temperature | −78°C → rt | |

| Reaction Time | 16 h | |

| Yield | 98% |

Functionalization of the Methylaminomethyl Group

The methylaminomethyl group participates in nucleophilic substitution and coupling reactions:

-

Amide Coupling : Reacts with activated carboxylic acids (e.g., using BOP reagent) to form tertiary amides. Reported yields reach 100% under optimized conditions .

-

Sulfonylation : Reacts with sulfonyl chlorides in acetonitrile with DIPEA as a base, yielding sulfonamide derivatives .

Table 2: Coupling Reactions with Methylaminomethyl Group

| Substrate | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Carboxylic Acid | BOP, DIPEA, DMF, 23°C, 2 h | 100% | |

| Sulfonyl Chloride | DIPEA, CH₃CN, 20°C, 32 h | 52% |

Boc Deprotection and Downstream Chemistry

The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions to expose the secondary amine:

-

Reagents : Trifluoroacetic acid (TFA) in DCM or HCl in dioxane .

-

Applications : The deprotected amine serves as a building block for kinase inhibitors and covalent MK2 inhibitors targeting Cys140 .

Stability and Handling

Challenges and Limitations

Aplicaciones Científicas De Investigación

(S)-1-Boc-2-(methylaminomethyl)-4,4-difluoropyrrolidine has a wide range of applications in scientific research:

Mecanismo De Acción

The mechanism of action of (S)-1-Boc-2-(methylaminomethyl)-4,4-difluoropyrrolidine involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme and blocking its activity. It can also interact with receptors on the cell surface, modulating signal transduction pathways and altering cellular responses .

Comparación Con Compuestos Similares

Similar Compounds

- (S)-1-Boc-2-(aminomethyl)-4,4-difluoropyrrolidine

- (S)-1-Boc-2-(methylaminomethyl)-4-fluoropyrrolidine

- (S)-1-Boc-2-(methylaminomethyl)-4,4-dichloropyrrolidine

Uniqueness

(S)-1-Boc-2-(methylaminomethyl)-4,4-difluoropyrrolidine stands out due to the presence of two fluorine atoms at the 4-position, which imparts unique electronic and steric properties. These properties enhance its reactivity and selectivity in chemical reactions, making it a valuable compound in synthetic chemistry .

Actividad Biológica

(S)-1-Boc-2-(methylaminomethyl)-4,4-difluoropyrrolidine is a compound with significant potential in medicinal chemistry, particularly in the development of therapeutic agents targeting various biological pathways. This article delves into its biological activity, synthesizing data from diverse sources to provide a comprehensive overview.

- Molecular Formula : C₁₁H₂₀F₂N₂O₂

- Molecular Weight : 250.29 g/mol

- CAS Number : 1407997-82-3

- Structure : The compound features a pyrrolidine core with a tert-butoxycarbonyl (Boc) protecting group and two fluorine atoms at the 4-position.

Research indicates that this compound interacts with specific receptors and enzymes, contributing to its pharmacological effects.

Key Mechanisms:

- sGC Stimulation : The compound has been noted for its role as a stimulator of soluble guanylate cyclase (sGC), which is crucial for the production of cyclic GMP (cGMP), a secondary messenger involved in various physiological processes such as vasodilation and neurotransmission .

- Receptor Modulation : It may also exhibit activity at muscarinic acetylcholine receptors (mAChRs), which are implicated in cognitive functions and can be targeted for treating disorders like Alzheimer's disease .

In Vitro Studies

In vitro assays have demonstrated that this compound can effectively modulate biological pathways associated with:

- Neurotransmitter Release : Enhancing the release of neurotransmitters through sGC activation.

- Vasodilation : Inducing vasodilatory effects, potentially beneficial for cardiovascular conditions.

In Vivo Studies

Animal models have shown promising results regarding the compound's efficacy:

- Cognitive Enhancement : Studies suggest that it may improve cognitive function in models of memory impairment, akin to traditional cholinesterase inhibitors .

- Antihypertensive Effects : Its ability to stimulate sGC suggests potential applications in managing hypertension and related cardiovascular diseases .

Case Studies

- Cognitive Function Improvement :

- Vasodilatory Response :

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₂₀F₂N₂O₂ |

| Molecular Weight | 250.29 g/mol |

| CAS Number | 1407997-82-3 |

| Primary Activity | sGC stimulation |

| Cognitive Enhancement Dose | ~10 mg/kg |

| Vasodilatory Effect | Significant in hypertensive models |

Propiedades

IUPAC Name |

tert-butyl (2S)-4,4-difluoro-2-(methylaminomethyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20F2N2O2/c1-10(2,3)17-9(16)15-7-11(12,13)5-8(15)6-14-4/h8,14H,5-7H2,1-4H3/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDLHTVXAQWRDGH-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1CNC)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC(C[C@H]1CNC)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20F2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101114388 | |

| Record name | 1-Pyrrolidinecarboxylic acid, 4,4-difluoro-2-[(methylamino)methyl]-, 1,1-dimethylethyl ester, (2S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101114388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1407997-82-3 | |

| Record name | 1-Pyrrolidinecarboxylic acid, 4,4-difluoro-2-[(methylamino)methyl]-, 1,1-dimethylethyl ester, (2S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1407997-82-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Pyrrolidinecarboxylic acid, 4,4-difluoro-2-[(methylamino)methyl]-, 1,1-dimethylethyl ester, (2S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101114388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.